7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one is an organic compound with a unique structure that includes both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include halogenation, cyclization, and oxidation reactions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or tool for studying biological processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 7-Chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Uniqueness
7-Chloro-6-fluoro-4a,8a-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific combination of chlorine and fluorine atoms, as well as its distinct oxazinone structure
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
7-chloro-6-fluoro-4a,8a-dihydro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H7ClFNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2,6-7H,3H2,(H,11,12) |
InChI Key |
QASXCCGQBBMZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2C=C(C(=CC2O1)Cl)F |
Origin of Product |
United States |
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